7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate
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Overview
Description
7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a methoxy group at the 7th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 1st position. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-4-oxo-1,4-dihydroquinoline and 4-methoxyphenylboronic acid.
Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction between 7-methoxy-4-oxo-1,4-dihydroquinoline and 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.
Methylation: The resulting intermediate is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride to introduce the methyl group at the 1st position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Properties
CAS No. |
125879-00-7 |
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Molecular Formula |
C18H16NO4- |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)-1-methyl-2-oxoquinolin-4-olate |
InChI |
InChI=1S/C18H17NO4/c1-19-15-10-13(23-3)8-9-14(15)17(20)16(18(19)21)11-4-6-12(22-2)7-5-11/h4-10,20H,1-3H3/p-1 |
InChI Key |
NYKDZWDLFSDERX-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=C(C1=O)C3=CC=C(C=C3)OC)[O-] |
Origin of Product |
United States |
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